molecular formula C15H14O5S B6409343 2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261964-48-0

2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409343
CAS No.: 1261964-48-0
M. Wt: 306.3 g/mol
InChI Key: KBMWBVDXGPPNSM-UHFFFAOYSA-N
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Description

2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid is a chemical compound that has garnered attention in various fields of research due to its potential biological activities and medical applications. This compound is characterized by its molecular formula C15H14O5S and a molecular weight of 306.3 g/mol .

Properties

IUPAC Name

2-methoxy-4-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5S/c1-20-14-9-11(5-8-13(14)15(16)17)10-3-6-12(7-4-10)21(2,18)19/h3-9H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMWBVDXGPPNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691659
Record name 4'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261964-48-0
Record name 4'-(Methanesulfonyl)-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid can be achieved through several methods. One approach involves the use of readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol . These starting materials undergo a series of reactions, including nitration, sulfonation, and methylation, to yield the target compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For instance, the use of high-pressure reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and peracetic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or Lewis acids.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amino derivatives, and various substituted aromatic compounds .

Scientific Research Applications

2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound has potential biological activities, making it a subject of interest in biochemical studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of cardiotonic drugs.

    Industry: The compound is used in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the development of cardiotonic drugs, the compound acts on cardiac muscle cells to enhance their contractility . The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methylsulfanyl)benzoic acid: This compound is structurally similar and is used as an intermediate in the synthesis of cardiotonic drugs.

    2-Methoxy-4-(methylsulfinyl)phenylimidazo[4,5-b]pyridine: Another related compound with cardiotonic activity.

Uniqueness

2-Methoxy-4-(4-methylsulfonylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

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